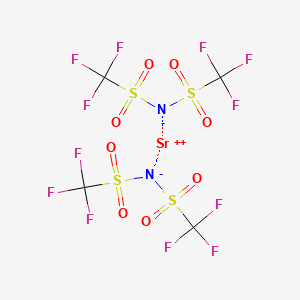
Strontium bis(trifluoromethylsulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its high thermal stability and unique properties, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
It’s known that the compound is widely used in ionic liquids and lithium-ion and lithium metal batteries due to its high dissociation and conductivity .
Mode of Action
Strontium bis(trifluoromethylsulfonyl)imide interacts with its targets by providing high thermal stability . This stability is dominated by the anion part of the compound . It’s also known to suppress crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is hygroscopic .
Result of Action
Its high thermal stability and conductivity make it a valuable component in various applications, including ionic liquids and lithium-ion and lithium metal batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be hygroscopic, meaning it absorbs moisture from the environment . Also, it’s recommended to store the compound under nitrogen and at ambient temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of strontium carbonate with bis(trifluoromethylsulfonyl)imide in an appropriate solvent. The reaction typically requires controlled temperature conditions and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Strontium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, exhibiting different binding modes such as monodentate and bidentate coordination.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various coordination complexes and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Strontium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including ionic liquids and electrolytes for batteries
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: A similar compound with comparable properties and applications.
Bis(fluorosulfonyl)imide: Another related compound used in similar contexts.
Uniqueness
Strontium bis(trifluoromethylsulfonyl)imide is unique due to its specific combination of strontium and bis(trifluoromethylsulfonyl)imide, which imparts distinct properties such as enhanced thermal stability and specific coordination chemistry .
Eigenschaften
IUPAC Name |
strontium;bis(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYICIXZTVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)


![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)



![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)
